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Compound of Interest

Compound Name: URAT1 inhibitor 7

Cat. No.: B8498182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

evaluation of URAT1 inhibitor 7, identified as the natural product Osthol. This document

details the experimental methodologies, quantitative data, and relevant biological pathways

associated with this compound, offering a comprehensive resource for professionals in the field

of drug discovery and development for hyperuricemia and gout.

Introduction to URAT1 and Hyperuricemia
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor

for gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the

SLC22A12 gene, plays a crucial role in the reabsorption of uric acid in the proximal tubules of

the kidneys.[1] Inhibition of URAT1 is a key therapeutic strategy to increase uric acid excretion

and thereby lower serum uric acid levels.

Discovery of URAT1 Inhibitor 7 (Osthol)
Osthol, a natural coumarin derivative, was identified as a URAT1 inhibitor through the

screening of a library of crude drug extracts. Specifically, an extract from the dried mature fruit

of Cnidium monnieri demonstrated significant inhibition of urate uptake in HEK293 cells

transiently transfected with human URAT1 (hURAT1).[1] Subsequent isolation and

characterization identified osthol as the active compound responsible for this inhibitory activity.
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Synthesis and Isolation of Osthol
As a natural product, osthol is primarily obtained through extraction and purification from plant

sources, most notably Cnidium monnieri. However, several total synthesis routes have also

been reported.

Isolation from Cnidium monnieri
A common method for isolating osthol involves solvent extraction followed by chromatographic

purification.

Experimental Protocol: Isolation and Purification of Osthol

Extraction: The dried and powdered fruits of Cnidium monnieri are extracted with a suitable

organic solvent, such as methanol or ethanol, often using methods like maceration, soxhlet

extraction, or ultrasonic-assisted extraction.[2]

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude

extract.

Chromatographic Purification: The crude extract is subjected to column chromatography on

silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by

thin-layer chromatography (TLC).

Recrystallization: Fractions containing osthol are combined, concentrated, and the resulting

solid is recrystallized from a suitable solvent system (e.g., methanol/water) to yield pure

osthol.

Chemical Synthesis of Osthol
The total synthesis of osthol has been achieved through various chemical strategies. One

common approach involves the Pechmann condensation to form the coumarin core, followed

by the introduction of the isoprenyl group. A general synthetic workflow is depicted below.
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General Synthetic Strategy for Osthol

Resorcinol derivative + β-Ketoester

Pechmann Condensation

Acid catalyst (e.g., H2SO4)

7-Hydroxy-8-substituted coumarin

Prenylation (e.g., with prenyl bromide)

Osthol
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Figure 1: A generalized workflow for the chemical synthesis of osthol.

In Vitro Biological Evaluation
The inhibitory activity of osthol against URAT1 has been characterized using cell-based

assays.

URAT1 Inhibition Assay
Experimental Protocol: HEK293 Cell-Based Uric Acid Uptake Assay

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
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For the assay, cells are transiently transfected with a plasmid encoding human URAT1

(hURAT1) using a suitable transfection reagent. Control cells are transfected with an empty

vector.

Uric Acid Uptake: 48 hours post-transfection, the cells are washed with a pre-warmed Krebs-

Ringer buffer. The cells are then incubated with a solution containing [14C]-labeled uric acid

in the presence or absence of osthol at various concentrations for a defined period (e.g., 10-

30 minutes) at 37°C.

Cell Lysis and Scintillation Counting: The uptake is terminated by washing the cells with ice-

cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a

liquid scintillation counter.

Data Analysis: The URAT1-specific uptake is calculated by subtracting the uptake in control

cells from that in hURAT1-expressing cells. The half-maximal inhibitory concentration (IC50)

is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro Efficacy and Mechanism of Action
Osthol has been shown to be a noncompetitive inhibitor of URAT1, with an IC50 value of 78.8

μM.[1] This suggests that osthol binds to a site on the URAT1 transporter that is distinct from

the uric acid binding site, thereby inhibiting its transport activity without directly competing with

the substrate.

Table 1: In Vitro URAT1 Inhibitory Activity of Osthol

Compound Target
Assay
System

IC50 (μM)
Mechanism
of Inhibition

Reference

Osthol URAT1

HEK293 cells

expressing

hURAT1

78.8
Noncompetiti

ve
[1]

In Vivo Biological Evaluation
The in vivo effects of osthol have been investigated in animal models of gouty arthritis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.researchgate.net/publication/328683230_Effects_of_Osthol_Isolated_from_Cnidium_monnieri_Fruit_on_Urate_Transporter_1
https://www.researchgate.net/publication/328683230_Effects_of_Osthol_Isolated_from_Cnidium_monnieri_Fruit_on_Urate_Transporter_1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8498182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monosodium Urate (MSU)-Induced Gouty Arthritis in
Rats
Experimental Protocol: MSU-Induced Gouty Arthritis Model

Animal Model: Male Sprague-Dawley rats are used for this model.

Induction of Gouty Arthritis: A suspension of monosodium urate (MSU) crystals in sterile

saline is injected into the intra-articular space of the ankle joint of the rats to induce an acute

inflammatory response.

Drug Administration: Osthol is administered orally at various doses (e.g., 10, 20, 40 mg/kg)

prior to or after the MSU injection. A control group receives the vehicle, and a positive control

group may receive a standard anti-inflammatory drug like colchicine.

Assessment of Inflammation: The degree of inflammation is assessed by measuring the paw

volume or ankle diameter at different time points after MSU injection.

Biochemical and Histological Analysis: At the end of the experiment, blood samples can be

collected to measure serum uric acid levels and inflammatory cytokine levels (e.g., IL-1β,

TNF-α). The joint tissue can be collected for histological examination to assess inflammatory

cell infiltration and tissue damage.

In Vivo Efficacy
In a rat model of MSU-induced gouty arthritis, oral administration of osthol at a dose of 30

mg/kg significantly reduced MSU-induced swelling.[3] Furthermore, osthol treatment led to a

decrease in the levels of inflammatory cytokines such as IL-1β, IL-18, TNF-α, and IL-6 in the

serum.[3]

Table 2: In Vivo Anti-inflammatory Effects of Osthol in a Rat Gout Model
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Treatment
Group

Dose (mg/kg,
p.o.)

Reduction in
Paw Swelling

Effect on
Inflammatory
Cytokines

Reference

Osthol 30
Significant

reduction

Decreased levels

of IL-1β, IL-18,

TNF-α, IL-6

[3]

Pharmacokinetics
The pharmacokinetic properties of osthol have been studied in rats following both intravenous

and oral administration.

Table 3: Pharmacokinetic Parameters of Osthol in Rats

Adminis
tration
Route

Dose
(mg/kg)

Cmax
(μg/mL)

Tmax
(h)

AUC
(μg·h/m
L)

Half-life
(h)

Bioavail
ability
(%)

Referen
ce

Intraveno

us
10 - - - - - [4]

Oral 130
0.85 ±

0.12
1.0 ± 0.0

4.54 ±

0.68
-

Not

Reported
[5]

Oral (with

Borneol)
130

1.64 ±

0.21

0.75 ±

0.25

6.72 ±

0.95
-

Not

Reported
[6]

Note: The available pharmacokinetic data is derived from multiple studies with different

experimental conditions. A direct comparison may not be fully accurate. The study by Tsai et al.

(1996) described a biphasic elimination after IV administration but did not provide specific

parameter values in the abstract.[4] The oral bioavailability has not been explicitly reported in

the reviewed literature.

Signaling Pathways and Logical Relationships
The inhibition of URAT1 by osthol leads to a cascade of events that ultimately reduce serum

uric acid levels and alleviate gouty inflammation.
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Mechanism of Action of Osthol in Hyperuricemia and Gout
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Figure 2: Signaling pathway illustrating the mechanism of action of osthol.

Conclusion
URAT1 inhibitor 7, identified as osthol, is a promising natural product for the potential

treatment of hyperuricemia and gout. Its discovery through screening of traditional medicines
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highlights the value of natural product libraries in drug discovery. While its in vitro potency

against URAT1 is moderate, its demonstrated in vivo anti-inflammatory effects in a preclinical

model of gout are encouraging. Further studies are warranted to optimize its pharmacokinetic

properties and to fully elucidate its dose-dependent effects on serum uric acid levels in

hyperuricemic animal models. The detailed experimental protocols provided in this guide serve

as a valuable resource for researchers aiming to further investigate osthol and other novel

URAT1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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